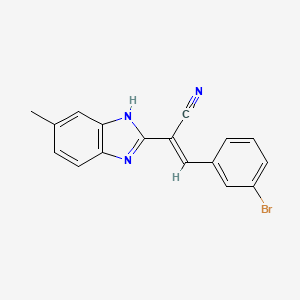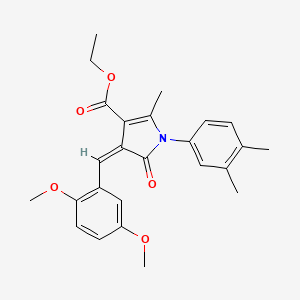![molecular formula C12H8BrN3O4 B3895996 2-[(E)-2-(3-bromophenyl)ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one](/img/structure/B3895996.png)
2-[(E)-2-(3-bromophenyl)ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one
Overview
Description
2-[(E)-2-(3-bromophenyl)ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a hydroxy group, and a nitro group attached to a pyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(3-bromophenyl)ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one typically involves multiple steps, starting with the preparation of the bromophenyl and pyrimidinone precursors. The key steps include:
Bromination: Introduction of the bromine atom to the phenyl ring.
Nitro Group Introduction: Nitration of the pyrimidinone ring.
Coupling Reaction: Formation of the ethenyl linkage between the bromophenyl and pyrimidinone rings.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(3-bromophenyl)ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 2-[(E)-2-(3-bromophenyl)ethenyl]-4-oxo-5-nitro-1H-pyrimidin-6-one.
Reduction: Formation of 2-[(E)-2-(3-bromophenyl)ethenyl]-4-hydroxy-5-amino-1H-pyrimidin-6-one.
Substitution: Formation of derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
2-[(E)-2-(3-bromophenyl)ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(3-bromophenyl)ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid synthesis.
Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-2-(4-bromophenyl)ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one
- 2-[(E)-2-(3-chlorophenyl)ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one
- 2-[(E)-2-(3-bromophenyl)ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-4-one
Uniqueness
2-[(E)-2-(3-bromophenyl)ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one is unique due to the specific positioning of the bromine, hydroxy, and nitro groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(E)-2-(3-bromophenyl)ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O4/c13-8-3-1-2-7(6-8)4-5-9-14-11(17)10(16(19)20)12(18)15-9/h1-6H,(H2,14,15,17,18)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTAEWIWUXAQRJ-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C2=NC(=C(C(=O)N2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-[(E)-(phenylhydrazinylidene)methyl]furan-2-yl]benzenesulfonamide](/img/structure/B3895917.png)
![N-[(E)-furan-2-ylmethylideneamino]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B3895921.png)
![N-{(1Z)-1-(4-bromophenyl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}thiophene-2-carboxamide](/img/structure/B3895927.png)
![N-{4-[3-(2-pyridinyl)acryloyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3895938.png)
![N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]-1,3-benzothiazol-2-amine](/img/structure/B3895948.png)
![(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3895963.png)

![4-hydroxy-2-[(E)-2-(3-methoxy-4-phenylmethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidin-6-one](/img/structure/B3895977.png)
![N'-[(E)-(3-bromophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3895979.png)

![2-[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]-5-nitrobenzonitrile](/img/structure/B3896002.png)
![(Z)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B3896009.png)
![1-[(4-fluorophenyl)methyl]-4-(furan-2-ylmethyl)piperazine](/img/structure/B3896016.png)
![(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-3-(PROPAN-2-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B3896024.png)
